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Compound of Interest

Compound Name: 2-ethynyl-1,3,5-trimethylbenzene

Cat. No.: B1595548

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis,
and potential applications of 2-ethynyl-1,3,5-trimethylbenzene, also known as
ethynylmesitylene. The information is curated for professionals in the fields of chemical
research and drug development, with a focus on detailed experimental protocols and clear data
presentation.

Core Physical and Chemical Properties

2-Ethynyl-1,3,5-trimethylbenzene is a substituted aromatic alkyne that serves as a valuable
building block in organic synthesis. Its physical properties are summarized in the table below.
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Property Value References
Molecular Formula Ci1H12 [1112]
Molecular Weight 144.21 g/mol [1]12]
Appearance Liquid [1]

Boiling Point 210-215 °C [1]

Melting Point 4°C [3]

Density 0.921 g/mL at 25 °C [1]
Refractive Index (n20/D) 1.547 [1]

Flash Point 83 °C (181.4 °F) [3]

Storage Temperature 2-8°C [1]

Synthesis of 2-Ethynyl-1,3,5-trimethylbenzene

The primary method for the synthesis of 2-ethynyl-1,3,5-trimethylbenzene is the Sonogashira
cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne
and an aryl halide.[4][5] A typical synthetic approach involves the coupling of an iodo- or
bromo-substituted mesitylene with a protected acetylene, followed by deprotection.

Experimental Protocol: Two-Step Synthesis via
Sonogashira Coupling and Deprotection

This protocol outlines the synthesis of 2-ethynyl-1,3,5-trimethylbenzene from 1,3,5-
tribromobenzene and trimethylsilylacetylene, followed by deprotection of the silyl group.

Step 1: Sonogashira Coupling to form 1,3,5-tris((trimethylsilyl)ethynyl)benzene[2]
Materials:
e 1,3,5-tribromobenzene

o Trimethylsilylacetylene (TMSA)
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Anhydrous, degassed triethylamine (EtsN)

Bis(triphenylphosphine)palladium(ll) dichloride (Pd(PPhs)2Cl2)

Copper(l) iodide (Cul)

Anhydrous tetrahydrofuran (THF)

Hexane

Argon atmosphere

Procedure:

In a flame-dried Schlenk tube under an argon atmosphere, dissolve 1,3,5-tribromobenzene
(0.953 mmol) in 20 mL of anhydrous, degassed triethylamine.

To the solution, add Pd(PPhs)2Clz (0.028 mmol) and Cul (0.032 mmol).

Stir the suspension for 20 minutes at room temperature.

Add trimethylsilylacetylene (7.2 mmol) to the reaction mixture.

Heat the mixture to 65 °C and stir for 24 hours.

After cooling, filter the reaction mixture to remove solid byproducts.

Concentrate the filtrate under vacuum.

Purify the crude product by column chromatography on silica gel using hexane as the eluent
to yield 1,3,5-tris((trimethylsilyl)ethynyl)benzene.

Step 2: Deprotection to form 1,3,5-triethynylbenzene[2]

Materials:

1,3,5-tris((trimethylsilyl)ethynyl)benzene

Anhydrous potassium hydroxide (KOH)
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e Anhydrous methanol (MeOH)

¢ Anhydrous tetrahydrofuran (THF)

e 1 N Hydrochloric acid (HCI)

e Dichloromethane (CH2Cl2)

e Anhydrous sodium sulfate (Na2S0a4)

e Hexane

e Argon atmosphere

Procedure:

In a flame-dried round-bottom flask under an argon atmosphere, dissolve the silylated
intermediate (0.687 mmol) in 2.5 mL of anhydrous THF.

e Add a solution of anhydrous KOH (6.14 mmol) in 2.5 mL of methanol.
 Stir the reaction mixture at room temperature overnight.

» Concentrate the mixture under vacuum.

e Add 8.3 mL of 1 N HCI to the residue.

o Extract the aqueous solution with dichloromethane (3 x 10 mL).

o Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under
vacuum.

o Purify the crude product by column chromatography on silica gel using hexane as the eluent
to afford the final product.

Applications in Organic Synthesis and Drug
Discovery
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As a terminal alkyne, 2-ethynyl-1,3,5-trimethylbenzene is a versatile reagent in various
organic transformations, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC),
a cornerstone of "click chemistry".[6][7] This reaction allows for the efficient and specific
formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal
chemistry due to their metabolic stability and ability to form hydrogen bonds.[8]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC)

The following is a general protocol for the click reaction between an alkyne, such as 2-ethynyl-
1,3,5-trimethylbenzene, and an organic azide.[4][9]

Materials:

e 2-Ethynyl-1,3,5-trimethylbenzene (alkyne)

» Organic azide (e.g., benzyl azide)

o Copper(ll) sulfate (CuSQOa) solution (e.g., 20 mM)

e Sodium ascorbate solution (e.g., 100 mM)

o Copper-binding ligand (e.g., THPTA) solution (e.g., 50 mM)

» Buffer solution (e.g., phosphate buffer)

o Appropriate organic solvent if needed (e.g., DMSO/t-butanol)

Procedure:

In a suitable reaction vessel, dissolve the alkyne in the chosen buffer or solvent system to
the desired concentration.

Add the organic azide to the reaction mixture.

Prepare a premixed solution of CuSOa4 and the copper-binding ligand.

Add the copper/ligand solution to the alkyne/azide mixture.
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« Initiate the reaction by adding the sodium ascorbate solution.

» Allow the reaction to proceed at room temperature or with gentle heating (e.g., 45 °C) for a
sufficient time (typically 1 hour or more), monitoring by TLC or LC-MS.

» Upon completion, the product can be isolated by filtration if it precipitates, or by extraction
with a suitable organic solvent.

Visualizations
Sonogashira Coupling Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles
involving palladium and copper.
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Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow for CUAAC Reaction
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The following diagram illustrates a typical laboratory workflow for performing a copper-
catalyzed azide-alkyne cycloaddition reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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